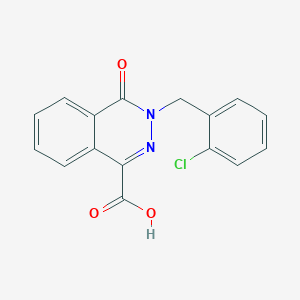

3-(2-Chlorobenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Description

3-(2-Chlorobenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a heterocyclic compound featuring a dihydrophthalazine core substituted with a 2-chlorobenzyl group and a carboxylic acid moiety. The carboxylic acid group contributes to hydrogen-bonding capabilities, influencing solubility and molecular recognition in biological or synthetic contexts.

Properties

IUPAC Name |

3-[(2-chlorophenyl)methyl]-4-oxophthalazine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c17-13-8-4-1-5-10(13)9-19-15(20)12-7-3-2-6-11(12)14(18-19)16(21)22/h1-8H,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUIFTSCBFPHCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the phthalazine core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Oxidation and Carboxylation: The final steps involve oxidation of the intermediate to introduce the keto group and subsequent carboxylation to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the keto group to an alcohol.

Substitution: The chlorobenzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

3-(2-Chlorobenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Modifications

The table below compares key structural features and electronic properties of 3-(2-chlorobenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with similar compounds:

Substituent Effects on Reactivity and Solubility

- Electron-Withdrawing Groups : The 2-chlorobenzyl group in the target compound likely enhances electrophilic aromatic substitution (EAS) reactivity compared to the unsubstituted parent compound . In contrast, the 3-chloro-4-methylphenyl analog (CAS 926201-05-0) exhibits stronger electron-withdrawing effects due to the combined influence of chlorine and methyl groups, facilitating nucleophilic attacks in synthetic pathways .

- Polar Substituents : The hydroxyethyl analog (CAS 730951-11-8) demonstrates higher polarity, as evidenced by its predicted collision cross-section (CCS) of 149.0 Ų for [M+H]+. This contrasts with the more lipophilic 2-chlorobenzyl derivative, which may exhibit better membrane permeability .

Physicochemical and Functional Comparisons

- Hydrogen Bonding : The carboxylic acid group in all analogs enables hydrogen bonding, but solubility varies with substituents. The hydroxyethyl derivative’s solubility in aqueous media likely exceeds that of the chlorobenzyl variant due to increased polarity .

- Synthetic Utility: The 3-chloro-4-methylphenyl analog (CAS 926201-05-0) is noted for its versatility as a synthetic intermediate, while the parent compound (CAS 3260-44-4) serves as a foundational scaffold for derivatization .

Biological Activity

3-(2-Chlorobenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a compound belonging to the phthalazine family, known for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by a phthalazine ring and a carboxylic acid functional group. Its molecular formula is , and it possesses notable physicochemical properties that influence its biological activity.

Research indicates that compounds in the phthalazine class often exhibit their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit enzymes critical for bacterial growth and proliferation.

- Antimicrobial Activity : The presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial properties of these compounds.

- Anti-inflammatory Effects : Some studies suggest that phthalazine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of 3-(2-Chlorobenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid against various pathogens. The following table summarizes key findings:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Moderate | 50 µg/mL |

| Staphylococcus aureus | Strong | 25 µg/mL |

| Mycobacterium smegmatis | Significant | 50 µg/mL |

These results indicate that the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In vitro studies have demonstrated that 3-(2-Chlorobenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can downregulate pro-inflammatory cytokines. For instance:

- Case Study : In a study involving macrophage cell lines, the compound reduced TNF-alpha levels by approximately 60% at a concentration of 10 µM. This suggests potential applications in treating inflammatory conditions.

In Vivo Studies

Animal models have been utilized to further assess the biological activity of this compound. Notable findings include:

- Anti-tumor Activity : In a murine model of cancer, administration of the compound led to a significant reduction in tumor size compared to control groups.

- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile with no observed adverse effects at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.